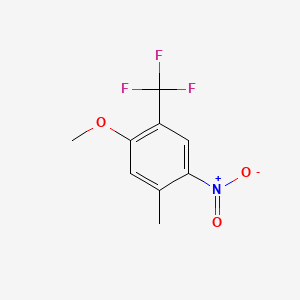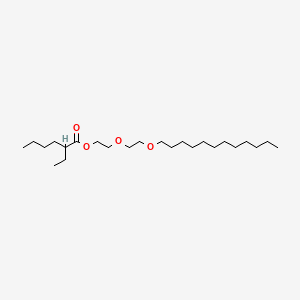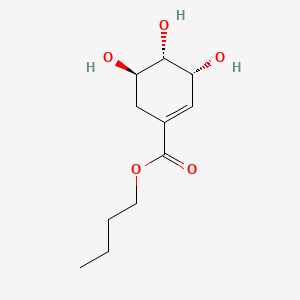
TDBC-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TDBC-4 involves the reaction of 4-chlorobenzaldehyde with 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine in the presence of a base, followed by the addition of malononitrile. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反応の分析
Types of Reactions
TDBC-4 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound leads to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen substitution reactions are typically carried out using nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
TDBC-4 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study mitochondrial membrane potential and other cellular processes.
Biology: Employed in fluorescence imaging and sensing applications.
Medicine: Investigated for its potential use in diagnostic imaging and therapeutic applications.
Industry: Utilized in the development of photonic devices and materials.
作用機序
TDBC-4 exerts its effects by binding to the mitochondrial membrane, where it accumulates due to its lipophilic nature. The compound’s cationic properties allow it to interact with the negatively charged mitochondrial membrane, enabling the visualization and measurement of changes in mitochondrial potential. The molecular targets include the mitochondrial membrane and associated proteins involved in maintaining membrane potential .
類似化合物との比較
Similar Compounds
Tetrachlorodiethyl Benzimidazo Carbocyanine (TDBC): Another cyanine dye with similar properties but different molecular structure.
Rhodamine 123: A cationic dye used for similar applications but with different spectral properties.
JC-1: A dye that forms aggregates in response to changes in mitochondrial membrane potential.
Uniqueness
TDBC-4 is unique due to its high affinity for the mitochondrial membrane and its ability to provide precise measurements of mitochondrial potential. Its lipophilic nature and cationic properties make it particularly effective for use in living cells, offering advantages over other similar compounds in terms of sensitivity and specificity .
特性
CAS番号 |
85012-34-6 |
|---|---|
分子式 |
C29H33Cl4KN4O6S2 |
分子量 |
778.64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine](/img/structure/B591041.png)






![4-[(1R)-1-Aminoethyl]benzene-1,2-diol](/img/structure/B591056.png)
